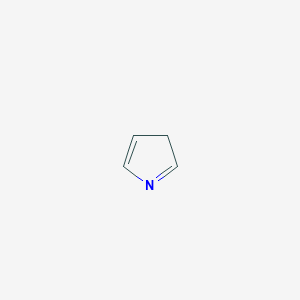

3H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

287-95-6 |

|---|---|

Molecular Formula |

C4H5N |

Molecular Weight |

67.09 g/mol |

IUPAC Name |

3H-pyrrole |

InChI |

InChI=1S/C4H5N/c1-2-4-5-3-1/h1,3-4H,2H2 |

InChI Key |

VXIKDBJPBRMXBP-UHFFFAOYSA-N |

SMILES |

C1C=CN=C1 |

Canonical SMILES |

C1C=CN=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3,3-Disubstituted-3H-Pyrroles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-disubstituted-3H-pyrroles, also known as pyrrolenines, represent a unique class of heterocyclic compounds characterized by a geminally substituted carbon at the 3-position of the pyrrole (B145914) ring. This structural motif disrupts the aromaticity of the fully unsaturated pyrrole, leading to distinct chemical and physical properties. Their inherent reactivity and three-dimensional architecture have made them attractive scaffolds in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3,3-disubstituted-3H-pyrroles, with a focus on their relevance to drug development.

Synthesis of 3,3-Disubstituted-3H-Pyrroles

The synthesis of 3,3-disubstituted-3H-pyrroles can be achieved through several strategic approaches, primarily involving cyclization and cycloaddition reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis from Ketoximes and Acetylenes

A prominent method for the synthesis of 3,3-disubstituted-3H-pyrroles involves the reaction of ketoximes with acetylenes in the presence of a superbasic medium, such as KOH/DMSO.[1][2] This approach is particularly useful for preparing 3,3-dialkyl- and 3,3-alkyl-aryl-substituted 3H-pyrroles. The reaction proceeds through a cascade of reactions initiated by the vinylation of the ketoxime.[2]

Experimental Protocol: Synthesis of 2-Aryl-3,3-dialkyl-3H-pyrroles from Ketoximes and Acetylene (B1199291) [1][2]

-

Reaction Setup: A mixture of the appropriate sec-alkyl (het)aryl ketoxime and a superbase system (e.g., MOH/DMSO, where M = Na, K) is prepared in a suitable reaction vessel.[2] For reactions involving acetylene gas, a pressure-resistant autoclave is required.[1] Alternatively, calcium carbide can be used as a safer in situ source of acetylene.[2]

-

Reaction Conditions: The reaction mixture is typically heated under pressure (if using acetylene gas) or at atmospheric pressure with calcium carbide.[1][2] Reaction temperatures and times vary depending on the specific substrates and base system used.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and diluted with water. The product is then extracted with an organic solvent (e.g., diethyl ether, dichloromethane). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3,3-disubstituted-3H-pyrrole.

Logical Relationship for Synthesis from Ketoximes and Acetylenes

Cycloaddition Reactions

[3+2] cycloaddition reactions provide another versatile route to polysubstituted pyrroles, which can be precursors to or include 3,3-disubstituted-3H-pyrroles. The Van Leusen pyrrole synthesis, utilizing tosylmethyl isocyanide (TosMIC), is a classic example of this approach.[3][4]

Experimental Protocol: Van Leusen Synthesis of Polysubstituted Pyrroles [3]

-

Reaction Setup: To a solution of an electron-deficient alkene (Michael acceptor) in a suitable aprotic solvent (e.g., THF, DMSO), a base (e.g., NaH, t-BuOK) is added under an inert atmosphere (e.g., argon).

-

Addition of TosMIC: A solution of tosylmethyl isocyanide (TosMIC) in the same solvent is then added dropwise to the reaction mixture at a controlled temperature (often cooled in an ice bath).

-

Reaction: The reaction is stirred at room temperature or gently heated until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the polysubstituted pyrrole.

Experimental Workflow for Van Leusen Pyrrole Synthesis

Properties of 3,3-Disubstituted-3H-Pyrroles

The gem-disubstitution at the C3 position imparts unique properties to the 3H-pyrrole ring system.

Chemical Reactivity

-

Iminium-like character: The C=N bond in the this compound ring exhibits iminium-like reactivity, making the C2 and C5 positions susceptible to nucleophilic attack.

-

Dienophilic character: The diene system within the ring can participate in Diels-Alder reactions, acting as a diene.

-

Rearrangements: Under certain conditions, such as acid catalysis or photolysis, 3,3-disubstituted-3H-pyrroles can undergo rearrangement to form more stable 1H-pyrrole isomers.

Spectroscopic Properties

The spectroscopic data for 3,3-disubstituted-3H-pyrroles are distinct from their 1H-pyrrole counterparts. The absence of a proton at the 3-position and the sp3-hybridized nature of this carbon are key distinguishing features.

| Spectroscopic Data | 3,3-Dimethyl-2-phenyl-3H-pyrrole |

| ¹H NMR (CDCl₃, δ) | 7.85-7.82 (m, 2H, Ar-H), 7.42-7.35 (m, 3H, Ar-H), 6.95 (d, 1H, J = 3.2 Hz, H-5), 6.15 (d, 1H, J = 3.2 Hz, H-4), 1.30 (s, 6H, 2xCH₃) |

| ¹³C NMR (CDCl₃, δ) | 165.0 (C-2), 136.1 (Ar-C), 130.2 (Ar-CH), 128.5 (Ar-CH), 128.3 (Ar-CH), 125.1 (C-5), 118.9 (C-4), 58.9 (C-3), 24.5 (CH₃) |

| IR (KBr, cm⁻¹) | ~1610 (C=N stretching) |

| Mass Spec (m/z) | Calculated for C₁₂H₁₃N: 171.10. Found: [M+H]⁺ 172.11 |

Note: The above data is a representative example and may vary slightly based on experimental conditions.

Applications in Drug Development

The unique structural and electronic properties of 3,3-disubstituted-3H-pyrroles make them intriguing scaffolds for the design of novel therapeutic agents. While research in this specific area is still emerging, the broader class of substituted pyrroles has shown significant promise in various therapeutic areas.

Potential as Enzyme Inhibitors

The rigid, three-dimensional structure of 3,3-disubstituted-3H-pyrroles can be exploited to design selective enzyme inhibitors. The substituents at the C3 position can be tailored to interact with specific pockets within an enzyme's active site. For instance, pyrrole derivatives have been investigated as inhibitors of various kinases, which are crucial targets in cancer therapy.[5][6] The pyrrole indolin-2-one scaffold, present in drugs like Sunitinib, is a well-established kinase inhibitor motif targeting pathways involving vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[6]

Potential Signaling Pathway Modulation

Given the success of pyrrole-based kinase inhibitors, it is plausible that 3,3-disubstituted-3H-pyrroles could be designed to modulate key signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/Akt pathways.

Conclusion

3,3-disubstituted-3H-pyrroles are a fascinating and synthetically accessible class of compounds with distinct properties that set them apart from their aromatic 1H-pyrrole counterparts. The development of robust synthetic methodologies has opened the door to further exploration of their chemical reactivity and potential applications. For drug development professionals, the unique three-dimensional structure of these molecules offers an exciting platform for the design of novel and selective enzyme inhibitors. Further research into their biological activities and mechanism of action is warranted to fully unlock the therapeutic potential of this promising heterocyclic scaffold.

References

- 1. 3H-Pyrroles from ketoximes and acetylene: synthesis, stability and quantum-chemical insight [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

Theoretical Stability of 3H-Pyrrole Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the theoretical stability of 3H-pyrrole isomers, a class of non-aromatic nitrogen-containing heterocycles. While the aromatic 1H-pyrrole is the most stable and well-characterized isomer, the higher-energy 2H- and 3H-pyrroles (pyrrolenines) are crucial intermediates in various chemical transformations. Understanding their relative stabilities and isomerization pathways is essential for controlling reaction outcomes and designing novel synthetic routes. This document summarizes key quantitative data from computational studies, details experimental protocols for the synthesis and characterization of these transient species, and provides visualizations of the fundamental isomerization pathways.

Introduction

Pyrrole (B145914), a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically significant molecules, including heme, chlorophyll, and numerous pharmaceuticals. Its aromaticity, conferred by the delocalization of the nitrogen lone pair into the π-system, results in significant thermodynamic stability.[1] In contrast, its non-aromatic isomers, 2H-pyrrole and this compound, are considerably less stable.[2] These isomers, often referred to as pyrrolenines, are high-energy compounds that readily isomerize to the aromatic 1H-pyrrole.[3]

Despite their transient nature, 3H-pyrroles are not merely theoretical curiosities. They are key intermediates in various synthetic transformations, including the Trofimov reaction, and their controlled generation and subsequent reaction can lead to a diverse range of functionalized heterocyclic compounds.[4] A thorough understanding of the factors governing the stability of this compound isomers is therefore of paramount importance for researchers in organic synthesis, medicinal chemistry, and computational chemistry.

This guide will delve into the theoretical underpinnings of this compound stability, present relevant quantitative data from computational studies, provide detailed experimental methodologies for their synthesis and characterization, and visualize the key isomerization pathways that dictate their chemical behavior.

Theoretical Stability and Energetics

The significant difference in stability between 1H-pyrrole and its 3H-isomers is primarily attributed to the loss of aromaticity in the latter. Computational studies, employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in quantifying this energy difference.

Quantum chemical calculations have consistently shown that 1H-pyrrole is the global minimum on the potential energy surface of C₄H₅N isomers.[3] The total electronic energy of 3H-pyrroles is calculated to be significantly higher than that of their aromatic 1H-counterpart.

Quantitative Data on Relative Stabilities

The following table summarizes the calculated relative energies of this compound isomers compared to 1H-pyrrole. These values highlight the energetic penalty associated with the disruption of the aromatic sextet.

| Isomer | Computational Method | Basis Set | Relative Energy (kcal/mol) vs. 1H-Pyrrole | Reference |

| This compound | MP2//B3LYP | 6-311++G//6-31G | 12-17 | [3] |

Note: The range in relative energy can be attributed to the specific substitution patterns on the pyrrole ring in the models used for the calculations.

Isomerization Pathways

The high energy of 3H-pyrroles makes them prone to isomerization to the more stable aromatic 1H-pyrrole. Understanding the mechanisms of these transformations is crucial for predicting and controlling the outcome of reactions involving these intermediates. Computational studies have elucidated the pathways for these unimolecular isomerizations, identifying key transition states and intermediates.[5]

Isomerization of this compound to 1H-Pyrrole

The tautomerization of a this compound to the corresponding 1H-pyrrole is a key process. This transformation can be visualized as a sequence of steps involving proton transfer.

Ring-Opening and Rearrangement Pathways

Beyond simple tautomerization, 3H-pyrroles can undergo more complex rearrangements. Computational studies have revealed that the isomerization of pyrrole can proceed through pyrrolenine intermediates, which can then lead to various stable isomers via biradical intermediates and multiple transition states.[5]

Experimental Protocols

The synthesis and isolation of 3H-pyrroles are challenging due to their inherent instability. However, several methods have been developed for their in situ generation and, in some cases, their isolation.

Synthesis of 3,3-Disubstituted-3H-Pyrroles via the Trofimov Reaction

The Trofimov reaction provides a versatile route to substituted pyrroles, including this compound derivatives, from ketoximes and acetylenes in the presence of a superbasic medium.[4]

Materials:

-

Appropriate ketoxime (e.g., acetone (B3395972) oxime for 3,3-dimethyl-3H-pyrrole)

-

Acetylene (B1199291) (gas or from calcium carbide)

-

Potassium hydroxide (B78521) (KOH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

n-Hexane (for two-phase systems)

-

Inert atmosphere (Nitrogen or Argon)

-

High-pressure reactor (if using acetylene gas)

Procedure:

-

Preparation of the Superbasic Medium: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add potassium hydroxide to dimethyl sulfoxide under an inert atmosphere. Stir the mixture until the KOH is substantially dissolved.

-

Addition of Ketoxime: Dissolve the ketoxime in a minimal amount of DMSO or n-hexane and add it dropwise to the superbasic medium at room temperature.

-

Reaction with Acetylene:

-

Using Acetylene Gas: Pressurize the reactor with acetylene gas (typically 10-13 atm) and heat the reaction mixture to the desired temperature (e.g., 70 °C).[3] Monitor the reaction progress by GC-MS.

-

Using Calcium Carbide: Add calcium carbide portion-wise to the reaction mixture. The in situ generation of acetylene will occur.

-

-

Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. Carefully quench the reaction by pouring it onto ice water. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel, though care must be taken to avoid prolonged exposure to acidic conditions which can promote isomerization.

Characterization of this compound Isomers

Due to their often-limited stability, rapid and efficient characterization is key.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The absence of an N-H proton signal and the presence of signals corresponding to sp³-hybridized carbons in the five-membered ring are characteristic of 3H-pyrroles.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized this compound. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for monitoring reaction progress and identifying volatile isomers.

-

Infrared (IR) Spectroscopy: The IR spectrum of a this compound will lack the characteristic N-H stretching vibration seen in 1H-pyrroles (typically around 3300-3500 cm⁻¹).

Conclusion

The theoretical stability of this compound isomers is a critical aspect of heterocyclic chemistry with significant implications for synthetic strategy and reaction mechanism elucidation. Computational studies have firmly established the energetic landscape of pyrrole tautomers, quantifying the substantial instability of the non-aromatic 3H-isomers relative to the aromatic 1H-pyrrole. While experimentally challenging to handle, synthetic methodologies such as the Trofimov reaction provide access to these high-energy intermediates. A comprehensive understanding of their stability, coupled with detailed experimental protocols for their generation and characterization, empowers researchers to harness the unique reactivity of 3H-pyrroles for the development of novel chemical entities and synthetic methodologies. The continued interplay between theoretical calculations and experimental investigations will undoubtedly lead to further advancements in the chemistry of these fascinating and reactive molecules.

References

Spectroscopic Characterization of Novel 3H-Pyrrole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the structural elucidation and characterization of novel 3H-pyrrole derivatives. 3H-pyrroles, also known as pyrrolenines, are non-aromatic tautomers of the more common 1H-pyrrole. Their unique structural features, including an imine functionality and an sp³-hybridized carbon atom within the five-membered ring, give rise to distinct spectroscopic signatures. Understanding these signatures is critical for unambiguous identification, purity assessment, and advancing their application in medicinal chemistry and materials science.

Introduction to this compound Derivatives

The pyrrole (B145914) ring is a fundamental scaffold in a vast number of biologically active compounds. While the aromatic 1H-pyrrole tautomer is prevalent, the non-aromatic 2H- and this compound isomers represent a less explored class of heterocycles with significant potential.[1] 3H-pyrroles, specifically, are characterized by a double bond between N1 and C5, and a second double bond between C2 and C3, leaving C4 as an sp³-hybridized center. This structure breaks the aromaticity of the 1H-pyrrole, leading to profound differences in chemical reactivity and spectroscopic properties. The synthesis of stable 3H-pyrroles has been achieved through methods such as the reaction of specific ketoximes with acetylene (B1199291) or the treatment of 2,2-disubstituted-1,4-diketones with ammonia.[1]

The accurate characterization of these novel structures is paramount. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for their analysis.

Spectroscopic Methodologies and Data Interpretation

The key to identifying a this compound derivative is to look for spectroscopic evidence that contradicts the aromatic 1H-pyrrole structure and confirms the presence of its unique non-aromatic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural determination of this compound derivatives. The key differences compared to 1H-pyrroles are the absence of aromatic ring currents and the presence of an sp³-hybridized carbon.

Key ¹H NMR Features:

-

Aliphatic Protons: The presence of protons on the sp³-hybridized C4 will appear in the aliphatic region of the spectrum, a clear indicator of a non-aromatic ring.

-

Olefinic Protons: Protons at C2, C3, and C5 will appear in the olefinic region, typically deshielded due to the adjacent imine or double bond.

-

Absence of N-H Proton: In N-unsubstituted 3H-pyrroles, the characteristic broad N-H signal seen in 1H-pyrroles (typically δ 8-11 ppm) will be absent.

Key ¹³C NMR Features:

-

sp³ Carbon Signal: The most definitive feature is a signal in the aliphatic region (typically δ 40-70 ppm) corresponding to the C4 carbon.

-

Imine Carbon Signal: The C5 carbon, being part of the C=N bond, will appear significantly downfield (typically δ 160-180 ppm).

-

Olefinic Carbon Signals: The C2 and C3 carbons will resonate in the typical olefinic region (δ 100-150 ppm).

Table 1: Representative NMR Data for Non-Aromatic Pyrrole Derivatives

| Compound/Structure | Nucleus | Chemical Shift (δ, ppm) | Key Feature |

| Methyl (E)-2-(4-cyano-2-oxo-5-(pyrrolidin-1-yl)-1,2-dihydro-3H-pyrrol-3-ylidene)acetate [2] | ¹³C | 24.0, 25.2, 49.2, 50.9 | sp³ carbons of pyrrolidine (B122466) substituent |

| ¹³C | 60.9 | sp³ C3 of the pyrrole ring | |

| ¹³C | 158.8, 166.0, 168.5 | Carbonyl and imine-like carbons | |

| ¹H | 1.91–1.98 (m, 4H) | Protons on pyrrolidine ring | |

| ¹H | 3.57 (br. s, 2H), 3.88 (br. s, 2H) | Protons on pyrrolidine ring | |

| ¹H | 5.66 (s, 1H) | Olefinic proton | |

| 3-Fluoro-1-benzyl-5-phenyl-2,5-dihydro-1H-pyrrol-2-one [3] | ¹³C | 59.8 (d, J=13.0 Hz, C5) | sp³ C5 of the dihydropyrrole ring |

| ¹³C | 86.4 (d, J=20.5 Hz, C4) | sp³ C4 of the dihydropyrrole ring | |

| ¹H | 4.88 (dd, J=7.8, 2.0 Hz, 1H, H5) | Proton on sp³ C5 |

Note: Data for true 3H-pyrroles is scarce in literature; the table includes closely related non-aromatic pyrrole systems to illustrate key spectral features.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and elemental composition of a novel compound. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

Key MS Features:

-

Molecular Ion Peak (M⁺•): Provides the molecular weight of the derivative. Due to the non-aromatic nature, the molecular ion may be less stable than that of its 1H-pyrrole isomer under electron ionization (EI) conditions.

-

Fragmentation Patterns: The fragmentation will be dictated by the non-aromatic structure. Common fragmentation pathways include the loss of substituents from the sp³ carbon and cleavage of the ring at the weaker single bonds. This will differ significantly from the fragmentation of aromatic pyrroles, which often involves preserving the stable aromatic core. For instance, the mass spectrum of 2,5-dihydro-1H-pyrrole shows a base peak corresponding to the loss of a hydrogen atom, leading to a stable pyrrolium cation.[4]

Table 2: Mass Spectrometry Data for Pyrrole Isomers

| Compound | Formula | Molecular Weight | Key Fragmentation Notes |

| 1H-Pyrrole | C₄H₅N | 67.09 | Stable molecular ion. Fragmentation involves breaking of the aromatic ring. |

| 2,5-Dihydro-1H-pyrrole (3-Pyrroline)[4] | C₄H₇N | 69.11 | Molecular ion at m/z 69. Common loss of H• to form a stable cation at m/z 68. |

| Pyrrolidine (Tetrahydro-pyrrole)[5] | C₄H₉N | 71.12 | Major fragment at m/z 43 corresponding to [C₂H₅N]⁺• from ring cleavage. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For 3H-pyrroles, the most important vibration is the C=N stretch of the imine group.

Key IR Features:

-

C=N Stretch: A sharp, medium-to-strong absorption band in the region of 1620-1690 cm⁻¹ is characteristic of the imine double bond. This band is absent in saturated pyrrolidines and distinct from the C=C stretching bands of aromatic 1H-pyrroles.

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds at the C4 position.

-

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the C-H bonds at the olefinic carbons.

-

Absence of N-H Stretch: For N-unsubstituted 3H-pyrroles, the N-H stretching band (typically a broad peak around 3300-3500 cm⁻¹) found in 1H-pyrroles will be absent.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) | Relevance to this compound |

| Imine (C=N) | Stretch | 1620 - 1690 | Key diagnostic peak |

| Alkene (C=C) | Stretch | 1600 - 1680 | Present, may overlap with C=N |

| Alkane C-H | Stretch | 2850 - 2960 | Confirms sp³ C-H bonds |

| Alkene C-H | Stretch | 3010 - 3100 | Confirms sp² C-H bonds |

| Amine N-H (in 1H-Pyrrole) | Stretch | 3300 - 3500 | Absence is a key indicator |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Since 3H-pyrroles are non-aromatic, their absorption spectra differ significantly from their aromatic counterparts.

Key UV-Vis Features:

-

π→π* Transitions: 3H-pyrroles contain a conjugated imine-ene system, which will give rise to π→π* transitions. The λ_max is expected to be at a lower wavelength compared to extensively conjugated or aromatic systems.

-

n→π* Transitions: The nitrogen lone pair allows for a weak n→π* transition, which may appear as a shoulder at a longer wavelength than the main π→π* absorption.

-

Hypsochromic Shift: Compared to aromatic 1H-pyrroles, 3H-pyrroles will generally exhibit a hypsochromic shift (shift to a shorter wavelength) due to the broken aromaticity and reduced conjugation.

Experimental Protocols

Reproducible and accurate data acquisition is fundamental to spectroscopic characterization. The following are generalized protocols that can be adapted for novel this compound derivatives.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the purified novel this compound derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a 5 mm NMR tube. The solvent should be chosen based on the compound's solubility and to avoid signal overlap with key analyte resonances.

-

Instrument Setup: Utilize a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

Tuning and Shimming: Tune the probe for the specific nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H spectrum with a 30-45° pulse angle.

-

Set a spectral width of ~16 ppm, centered around 8 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a signal-to-noise ratio >100:1.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D ¹³C spectrum.

-

Set a spectral width of ~220 ppm.

-

Use a longer relaxation delay (2-5 seconds) to account for the longer relaxation times of quaternary carbons.

-

A significantly larger number of scans will be required compared to ¹H NMR.

-

-

2D NMR: If the structure is complex, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and finalize assignments.

Mass Spectrometry Protocol (LC-MS with ESI)

This protocol is suitable for the analysis of non-volatile this compound derivatives.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a solvent compatible with reverse-phase liquid chromatography (e.g., methanol, acetonitrile).

-

LC Separation:

-

Inject the sample onto a C18 column.

-

Use a gradient elution method, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping to a high percentage of organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid). Formic acid aids in the protonation of the analyte.

-

-

MS Analysis (ESI):

-

Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.

-

Set the mass spectrometer to scan a relevant m/z range (e.g., 100-1000 amu).

-

Acquire high-resolution data using an Orbitrap or TOF mass analyzer to determine the accurate mass and confirm the elemental composition.

-

If necessary, perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.

-

Infrared (IR) Spectroscopy Protocol (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. If the sample is a liquid, a single drop is sufficient.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking to identify the key absorption frequencies.

Visualized Workflows

Experimental Workflow for Characterization

The following diagram outlines a systematic workflow for the synthesis and spectroscopic characterization of a novel this compound derivative.

Caption: A general workflow for the synthesis and spectroscopic identification of new compounds.

Logical Workflow for Structure Determination

This diagram illustrates the decision-making process involved in confirming the this compound tautomer over other isomers based on key spectroscopic data points.

Caption: Decision tree for identifying the this compound tautomer using key NMR and IR data points.

Signaling Pathways and Biological Relevance

To date, specific biological signaling pathways involving this compound derivatives are not well-documented in peer-reviewed literature. Their non-aromatic nature makes them structurally distinct from the vast majority of biologically active pyrroles that interact with targets via mechanisms dependent on their aromaticity (e.g., π-π stacking). However, the imine functionality and the presence of an sp³ center make them interesting scaffolds for drug discovery. They can act as constrained mimics of larger molecules or as bioisosteres for other functional groups. Future research may uncover roles as enzyme inhibitors or as unique pharmacophores in novel drug candidates. The characterization techniques outlined in this guide are the essential first step toward exploring this potential.

References

Quantum-Chemical Perspective on 3H-Pyrrole Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum-chemical properties that govern the stability of 3H-pyrrole, a non-aromatic isomer of the fundamental heterocycle pyrrole (B145914). By examining its energetic landscape, structural parameters, and magnetic properties through computational methods, this document offers a comprehensive resource for understanding the intrinsic instability of this compound relative to its aromatic counterpart, 1H-pyrrole. This understanding is crucial for researchers in medicinal chemistry and materials science where the pyrrole motif is a key building block.

Executive Summary

Relative Stability of Pyrrole Isomers

The most direct measure of the relative instability of this compound is the difference in its total electronic energy or enthalpy of formation compared to the highly stable 1H-pyrrole. Computational studies have consistently shown 1H-pyrrole to be the global minimum on the potential energy surface of C4H5N isomers.

Table 1: Calculated Relative Energies and Enthalpies of Formation of Pyrrole Isomers

| Isomer | Computational Method | Relative Energy (kcal/mol) | Standard Enthalpy of Formation (kcal/mol) | Reference |

| 1H-Pyrrole | G4 | 0.0 | 24.1 | [2][3] |

| This compound | MP2/6-311++G//B3LYP/6-31G | 12-17 | - | [1] |

Structural Analysis: Bond Lengths and Aromaticity

The geometry of a molecule provides significant insight into its electronic structure. In aromatic systems like 1H-pyrrole, the delocalization of π-electrons leads to a notable equalization of bond lengths around the ring. Conversely, non-aromatic isomers such as this compound are expected to exhibit distinct single and double bonds.

Computational studies providing the optimized geometry of this compound are scarce in the readily available literature. However, based on its electronic structure, we can predict a clear pattern of alternating single and double bonds. For comparison, the calculated bond lengths for the aromatic 1H-pyrrole are well-documented and show the partial double bond character of all C-C and C-N bonds in the ring.

Table 2: Comparison of Calculated Bond Lengths (Å) for 1H-Pyrrole and Predicted Bond Character for this compound

| Bond | 1H-Pyrrole (B3LYP/6-31G*) | This compound (Predicted Character) |

| N1-C2 | 1.371 | Double Bond (C=N) |

| C2-C3 | 1.384 | Single Bond (C-C) |

| C3-C4 | 1.425 | Double Bond (C=C) |

| C4-C5 | 1.384 | Single Bond (C-C) |

| C5-N1 | 1.371 | Single Bond (C-N) |

Note: The B3LYP/6-31G bond lengths for 1H-pyrrole are taken from representative computational studies. A full, published set of optimized bond lengths for this compound is not available in the searched literature.*

Magnetic Properties: Aromaticity and NICS

A powerful computational tool for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS calculations measure the magnetic shielding at the center of a ring system. Aromatic compounds exhibit a significant negative NICS value (magnetic shielding), indicative of a diatropic ring current, while non-aromatic and anti-aromatic compounds have NICS values close to zero or positive values, respectively.

While specific NICS values for this compound are not prominently reported in the literature, it is expected that as a non-aromatic species, its NICS(0) and NICS(1) (NICS calculated at the ring center and 1 Å above the ring, respectively) values would be close to zero. This would stand in stark contrast to the significantly negative NICS values reported for the aromatic 1H-pyrrole, which are typically around -15 ppm.

Table 3: Representative NICS(0) and NICS(1) Values (ppm) for Aromatic 1H-Pyrrole and Expected Values for Non-Aromatic this compound

| Species | NICS(0) | NICS(1) | Aromatic Character |

| 1H-Pyrrole | ~ -15 | ~ -11 | Aromatic |

| This compound | ~ 0 | ~ 0 | Non-Aromatic (Expected) |

Experimental Protocols

The quantitative data presented in this guide are derived from computational chemistry studies. The following section details the typical methodologies employed in these investigations.

Geometry Optimization and Energy Calculations

The equilibrium geometries and relative energies of pyrrole isomers are typically calculated using Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2).

A common and robust approach involves:

-

Geometry Optimization: The molecular structures are optimized using the B3LYP functional with the 6-31G* or a larger basis set (e.g., 6-311++G**). This process finds the minimum energy conformation of the molecule.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Single-Point Energy Calculations: For more accurate energy determination, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a more extensive basis set, such as MP2 with the 6-311++G** basis set. The notation for such a calculation is MP2/6-311++G**//B3LYP/6-31G*.

NICS Calculations

NICS calculations are performed on the optimized geometries. A "ghost" atom (a point in space without a nucleus or electrons) is placed at the geometric center of the ring, and the magnetic shielding tensor is calculated at this point. The negative of the isotropic shielding value is reported as the NICS value.

These calculations are typically carried out using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP level of theory with a basis set such as 6-311+G**.

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of the computational procedures described above.

Caption: Workflow for computational analysis of pyrrole isomer stability.

Caption: Energy relationship between pyrrole isomers.

Conclusion

The available quantum-chemical data provides a clear and consistent picture of the stability of this compound. Its non-aromatic character, resulting from a localized π-electron system, renders it significantly less stable than its aromatic isomer, 1H-pyrrole. This intrinsic instability is a critical consideration for chemists working with pyrrole-containing compounds, as reaction conditions that might favor the formation of this compound as a transient intermediate could lead to subsequent, often complex, chemical transformations. The computational methodologies outlined in this guide provide a robust framework for further investigation into the properties and reactivity of this and other high-energy isomers, offering predictive power that can guide synthetic efforts and deepen our fundamental understanding of chemical bonding and stability.

References

Reactivity of 3H-Pyrroles Toward Nucleophiles: A Technical Guide

Introduction

3H-Pyrroles, non-aromatic isomers of the ubiquitous pyrrole (B145914) ring, represent a unique class of five-membered aza-heterocycles. Characterized by a saturated carbon at the 3-position, their structure incorporates an endocyclic imine functionality within a strained five-membered ring. For a long time, the prevailing view in heterocyclic chemistry was that the aza-diene system of 3H-pyrroles rendered them highly reactive and unstable, particularly towards nucleophilic attack. However, recent experimental and theoretical studies have challenged this notion, revealing that the 3H-pyrrole system is considerably more stable than previously assumed. This guide provides an in-depth analysis of the reactivity of 3H-pyrroles toward various nucleophiles, summarizing key quantitative data, detailing experimental protocols, and visualizing reaction pathways.

Core Reactivity Principles

Contrary to long-held beliefs, the aza-diene system of 3H-pyrroles is reasonably inert toward nucleophilic attack unless it is activated by electron-withdrawing groups.[1] The reaction of non-aromatic 3H-pyrroles with nitrogen-, oxygen-, and sulfur-centered nucleophiles has been evaluated, demonstrating a general low reactivity of the heterocyclic system.[1][2]

Significant reactivity is typically achieved in the presence of an acid catalyst, such as a catalytic amount of trifluoroacetic acid (TFA). The acid protonates the imine nitrogen, activating the C=N bond and making the C5 carbon more electrophilic and susceptible to nucleophilic attack. This addition reaction leads to the formation of substituted pyrrolines, which are more saturated pyrrole derivatives.

Reactions with Nucleophiles

The reaction of 3H-pyrroles has been successfully demonstrated with a range of oxygen-, nitrogen-, and sulfur-centered nucleophiles. These reactions are often performed under heating and solvent-free conditions, providing an efficient route to previously unknown pyrroline (B1223166) structures.[1]

Oxygen-Centered Nucleophiles

The addition of alcohols to 3H-pyrroles proceeds in the presence of an acid catalyst to yield alkoxy-substituted pyrrolines. Theoretical calculations have been performed on the non-catalyzed addition of n-butanol, providing insight into the reaction energetics.[3]

Nitrogen-Centered Nucleophiles

Amines serve as effective nucleophiles for addition to the this compound core. These reactions furnish amino-substituted pyrrolines, which are valuable building blocks in medicinal chemistry and materials science.

Sulfur-Centered Nucleophiles

Sulfur-based nucleophiles, such as thiols, readily react with activated 3H-pyrroles.[1] This reaction provides a straightforward method for introducing sulfur-containing functionalities into the pyrroline scaffold.

Quantitative Data Summary: Reaction of 3H-Pyrroles with Nucleophiles

The following table summarizes the isolated yields for the reaction of various 3,3-disubstituted-3H-pyrroles with different nucleophiles under acid-catalyzed, solvent-free conditions.

| This compound Substrate | Nucleophile | Product | Isolated Yield (%) |

| 2-Butyl-3,3-dimethyl-5-phenyl-3H-pyrrole | Aniline | 2-Anilino-2-butyl-3,3-dimethyl-5-phenyl-1-pyrroline | 81 |

| 2-Butyl-3,3-dimethyl-5-phenyl-3H-pyrrole | 4-Methylaniline | 2-Butyl-3,3-dimethyl-2-(4-methylanilino)-5-phenyl-1-pyrroline | 75 |

| 2-Butyl-3,3-dimethyl-5-phenyl-3H-pyrrole | Benzylamine | 2-(Benzylamino)-2-butyl-3,3-dimethyl-5-phenyl-1-pyrroline | 79 |

| 2-Butyl-3,3-dimethyl-5-phenyl-3H-pyrrole | Butan-1-ol | 2-Butoxy-2-butyl-3,3-dimethyl-5-phenyl-1-pyrroline | 61 |

| 2-Butyl-3,3-dimethyl-5-phenyl-3H-pyrrole | Phenol | 2-Butyl-3,3-dimethyl-2-phenoxy-5-phenyl-1-pyrroline | 55 |

| 2-Butyl-3,3-dimethyl-5-phenyl-3H-pyrrole | Thiophenol | 2-Butyl-3,3-dimethyl-5-phenyl-2-(phenylthio)-1-pyrroline | 72 |

| 2-Butyl-3,3-dimethyl-5-phenyl-3H-pyrrole | Butane-1-thiol | 2-Butyl-2-(butylthio)-3,3-dimethyl-5-phenyl-1-pyrroline | 68 |

Data sourced from Shabalin et al., 2019.[1]

Specialized Reactions: Rhodium-Catalyzed N-Nucleophilicity

A noteworthy exception to the generally low reactivity of the this compound nitrogen is its participation in rhodium-catalyzed reactions. An efficient synthesis of pyrrolo[2,1-a]isoquinolinium salts has been developed from non-aromatic aryl-substituted 3H-pyrroles and internal alkynes.[4] This process represents a rare example of the N-nucleophilicity of 3H-pyrroles. The reaction relies on the ortho-C-H bond activation of the aryl substituent, catalyzed by rhodium, followed by an annulation reaction with the alkyne.[4]

Reaction Pathways and Experimental Workflows

Visualizing Reaction Mechanisms

The following diagrams illustrate the fundamental reaction pathway for nucleophilic addition to 3H-pyrroles and a specialized rhodium-catalyzed annulation.

Caption: General mechanism of acid-catalyzed nucleophilic addition to a this compound.

Caption: Logical flow for Rh-catalyzed synthesis of pyrrolo[2,1-a]isoquinolinium salts.

Experimental Protocols

1. General Procedure for Nucleophilic Addition to 3H-Pyrroles[1]

-

Reactants: A mixture of the respective this compound (1.0 mmol) and the nucleophile (1.2 mmol) is prepared.

-

Catalyst: A catalytic amount of trifluoroacetic acid (TFA, ~1-2 mol%) is added to the mixture.

-

Conditions: The reaction mixture is heated under solvent-free conditions. The specific temperature and reaction time are determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified using column chromatography on silica (B1680970) gel to afford the pure substituted pyrroline.

-

Characterization: The structure and purity of the final product are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Procedure for Rhodium-Catalyzed Synthesis of Pyrrolo[2,1-a]isoquinolinium Salts[4]

-

Reactants: In a reaction vessel, the aryl-substituted this compound (0.2 mmol) and the internal alkyne (0.2 mmol) are combined.

-

Catalyst System: The rhodium catalyst precursor [Cp*RhCl₂]₂ (4 µmol), silver tetrafluoroborate (B81430) (AgBF₄, 0.2 mmol), and copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O, 0.2 mmol) are added.

-

Solvent and Atmosphere: The reactants and catalysts are suspended in 1,2-dichloroethane (B1671644) (DCE, 0.4 mL) under an air atmosphere.

-

Conditions: The reaction mixture is stirred at room temperature for 5 hours or heated to 60 °C for 4 hours, depending on the specific substrates.[4]

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the target pyrrolo[2,1-a]isoquinolinium salt.

-

Characterization: The product is characterized by NMR spectroscopy, mass spectrometry, and in some cases, X-ray crystallography to confirm the structure.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting and analyzing the reactions of 3H-pyrroles with nucleophiles.

Caption: A standard experimental workflow for this compound modification.

Conclusion

The chemistry of 3H-pyrroles has evolved significantly, moving past the initial perception of high reactivity and instability. Modern research demonstrates that these heterocycles are robust intermediates capable of undergoing selective transformations. While generally unreactive towards nucleophiles in their ground state, acid catalysis effectively activates the imine bond, enabling the synthesis of a diverse array of substituted pyrrolines with high yields. Furthermore, specialized transition-metal catalysis can unlock novel reaction pathways, such as the N-nucleophilic annulation, expanding the synthetic utility of the this compound core. This enhanced understanding of their reactivity opens new avenues for the application of 3H-pyrroles as versatile synthons in the development of complex molecules for the pharmaceutical and materials science industries.

References

The Dawn of Non-Aromatic Pyrroles: A Technical Guide to their Discovery and Early History

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational discoveries and early history of non-aromatic pyrroles, a class of saturated and partially unsaturated five-membered nitrogen-containing heterocycles that are pivotal in modern drug development and biological sciences. From the initial isolation and synthesis of key derivatives to the elucidation of their biosynthetic pathways, this document provides a comprehensive overview for researchers and professionals in the field.

The Pioneering Era: Discovery of the Pyrrolidine (B122466) Ring

The story of non-aromatic pyrroles begins with the exploration of naturally occurring alkaloids and amino acids. The fully saturated pyrrolidine ring, the core of this family, was first identified in the late 19th century.

Pyrrolidine: The parent compound, pyrrolidine, was first synthesized by Albert Ladenburg in 1886. His work, published in the Berichte der Deutschen Chemischen Gesellschaft, described the synthesis of pyrrolidine from putrescine (1,4-diaminobutane). This early work laid the groundwork for understanding the fundamental structure of this heterocyclic system. Another early method for obtaining pyrrolidine was through the reduction of succinimide.

Proline and Hydroxyproline: The discovery of proline, a proteinogenic amino acid containing a pyrrolidine ring, marked a significant milestone. In 1900, Richard Willstätter first isolated proline and also reported its synthesis.[1] Almost concurrently, in 1901, the renowned chemist Emil Fischer also independently isolated proline from casein and published a method for its synthesis.[1] Fischer's work on amino acids and proteins was instrumental in establishing the structure of these fundamental biological molecules.[2][3] A few years later, in 1902, Fischer also isolated hydroxyproline, another crucial component of collagen.

Physical and Chemical Properties of Early Non-Aromatic Pyrroles

The following tables summarize the key physical properties of the parent non-aromatic pyrroles and an early derivative, 2-pyrrolidone.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Pyrrolidine | C₄H₉N | 71.12 | 87 - 88 | -63 | 0.852 (at 25°C) | 1.443 |

| 1-Pyrroline | C₄H₇N | 69.11 | 87 - 89 | - | 0.849 - 0.855 | 1.440 - 1.446 |

| 2-Pyrroline | C₅H₉N | 83.13 | 35 (at 0.3 torr) | - | 0.8843 (at 20°C) | 1.4345 (at 20°C) |

| 3-Pyrroline | C₄H₇N | 69.11 | 90 - 91 | - | 0.91 (at 25°C) | 1.46 |

| 2-Pyrrolidone | C₄H₇NO | 85.10 | 245 | 25 | 1.116 (at 25°C) | - |

Early Synthetic Methodologies: Detailed Experimental Protocols

While modern synthetic methods offer high efficiency and stereoselectivity, the original protocols provide valuable insight into the foundations of organic chemistry.

Synthesis of Proline (Willstätter, 1900)

Richard Willstätter's first synthesis of proline was a multi-step process. While the full experimental details from his 1900 publication in Berichte der Deutschen Chemischen Gesellschaft were not available in the searched excerpts, the general approach involved the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane.[1]

Synthesis of Proline (Fischer, 1901)

Emil Fischer's 1901 synthesis of proline, also published in Berichte der Deutschen Chemischen Gesellschaft, started from γ-phthalimido-propylmalonic ester.[1] The detailed experimental protocol from the original publication was not fully available in the search results.

Synthesis of 2-Pyrroline by Reduction of Pyrrole (B145914)

An early and common method for the preparation of a partially saturated pyrrole was the reduction of the aromatic pyrrole ring.

Procedure:

-

In a flask equipped for cooling and vigorous stirring, 500 mL of 20% hydrochloric acid is cooled to 0°C in an ice-salt bath.

-

200 g of zinc dust is added to the cooled acid with vigorous stirring.

-

50 g of pyrrole is then added slowly from a dropping funnel, ensuring the temperature does not exceed 10°C to control the exothermic reaction. The addition is typically carried out over a period of about one hour.

-

After the addition of pyrrole is complete, 30 mL of concentrated hydrochloric acid is added, and the mixture is stirred for an additional 2 hours while maintaining the temperature between 15-25°C.

-

The cooling bath is removed, and the reaction mixture is stirred at room temperature for a further 4.5 hours.

-

The unreacted zinc is removed by filtration and washed with a small amount of water.

-

The filtrate is made alkaline until the zinc hydroxide (B78521) redissolves.

-

The mixture is then subjected to steam distillation until the distillate is no longer alkaline.

-

The distillate is acidified with hydrochloric acid and evaporated to dryness.

-

The resulting residue is treated with a 40% sodium hydroxide solution and extracted twice with ether.

-

The combined ether extracts are dried with sodium sulfate (B86663) and distilled to afford 2-pyrroline.

Biosynthesis of Proline: A Key Signaling Pathway

The biosynthesis of proline from glutamate (B1630785) is a fundamental metabolic pathway in many organisms, including plants and mammals. This pathway is crucial for protein synthesis and cellular stress response.[4][5]

Caption: The biosynthetic pathway of proline from glutamate, involving key enzymatic steps.

Experimental Workflow: A Generalized Synthesis of Non-Aromatic Pyrroles

The following diagram illustrates a generalized experimental workflow for the synthesis of a non-aromatic pyrrole, such as the reduction of pyrrole to a pyrroline.

Caption: A generalized experimental workflow for the synthesis and purification of a non-aromatic pyrrole.

This guide provides a foundational understanding of the discovery and early history of non-aromatic pyrroles. The pioneering work of chemists like Ladenburg, Willstätter, and Fischer paved the way for the synthesis and investigation of these important heterocyclic compounds, which continue to be a focus of research in modern chemistry and drug discovery.

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. US20120100274A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 4. proline biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 3H-Pyrroles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 3H-pyrroles, a class of heterocyclic compounds of growing interest in synthetic chemistry and drug discovery. This document details their synthesis, reactivity, and key transformations, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of their chemistry.

Introduction to 3H-Pyrroles

3H-pyrroles, also known as pyrrolenines, are isomers of the more common aromatic 1H-pyrroles. They are characterized by a non-aromatic five-membered ring containing a nitrogen atom and two double bonds, one of which is an imine-type C=N bond. The presence of a quaternary sp3-hybridized carbon at the 3-position disrupts the aromaticity of the pyrrole (B145914) ring, leading to a unique reactivity profile that distinguishes them from their 1H-counterparts. Their higher energy and distinct electronic distribution make them valuable intermediates in the synthesis of a variety of nitrogen-containing heterocycles.[1]

Synthesis of 3H-Pyrroles

The synthesis of 3H-pyrroles can be achieved through several key methodologies, with the Trofimov reaction being a prominent example.

Trofimov Reaction

The Trofimov reaction provides a versatile route to substituted pyrroles, including 3H-pyrroles, from ketoximes and acetylenes in the presence of a superbase system, typically KOH/DMSO.[2] The mechanism involves the initial deprotonation of the ketoxime, followed by nucleophilic attack on acetylene (B1199291) to form an O-vinylketoxime. This intermediate then undergoes a[3][3]-sigmatropic rearrangement, leading to an aldehyde-imine intermediate which subsequently cyclizes and dehydrates to form the pyrrole ring. When ketoximes lacking an α-proton on one side are used, the reaction can be directed towards the formation of 3,3-disubstituted 3H-pyrroles.

Experimental Protocol: Synthesis of 3,3-dimethyl-2-phenyl-3H-pyrrole

A representative experimental protocol for the synthesis of a 3H-pyrrole via a modified Trofimov reaction is as follows:

-

A mixture of isopropyl phenyl ketoxime (1.63 g, 10 mmol), KOH (0.56 g, 10 mmol), and DMSO (20 mL) is placed in a three-necked flask equipped with a stirrer, a reflux condenser, and an acetylene inlet tube.

-

The reaction mixture is heated to 90 °C with vigorous stirring.

-

Acetylene is bubbled through the mixture at a rate of approximately 1-2 bubbles per second for 4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting ketoxime.

-

After completion, the reaction mixture is cooled to room temperature and poured into 100 mL of cold water.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 3,3-dimethyl-2-phenyl-3H-pyrrole.

Note: This is a generalized protocol and specific conditions may vary depending on the substrate.

Rearrangement of 2H-Pyrroles

Thermal or Lewis acid-catalyzed rearrangement of 2H-pyrroles can also lead to the formation of 3H-pyrroles. This isomerization involves a[4][5]-shift of a substituent, such as an ester group, from the C-2 position to the C-3 position. The thermodynamic stability of 2H- and 3H-pyrroles can be similar, allowing for such rearrangements under appropriate conditions.

Caption: Key synthetic routes to 3H-pyrroles.

Fundamental Reaction Mechanisms of 3H-Pyrroles

The unique structural features of 3H-pyrroles govern their reactivity, which is dominated by cycloaddition reactions, nucleophilic additions to the imine bond, and reactions with electrophiles.

Cycloaddition Reactions

The conjugated diene system within the this compound ring makes it a suitable candidate for cycloaddition reactions, particularly [4+2] Diels-Alder reactions. The reactivity of the this compound as a diene is influenced by the substituents on the ring.

3H-pyrroles can react with various dienophiles, such as maleimides and acetylenic esters, to form bicyclic adducts. These reactions are often dearomative, leading to the formation of complex polycyclic systems. The stereoselectivity of the reaction can be influenced by the nature of the substituents on both the this compound and the dienophile. For instance, the reaction of 3-alkenylpyrroles with in situ-generated oxyallyl cations affords cyclohepta[b]pyrroles in good yields and diastereoselectivities.[6]

Quantitative Data for Diels-Alder Reactions of Pyrrole Derivatives

| Diene | Dienophile | Conditions | Product | Yield (%) | Reference |

| 1-Pyrrolyl fumarate | (intramolecular) | 80 °C | Bicyclic adduct | - | [2] |

| 2,5-Dimethylfuran | 2-(4-methylphenyl)maleimide | Toluene, 60 °C | Bicyclic adduct | - | [7] |

| 3-Alkenylpyrrole | Oxyallyl cation | TMSOTf | Cyclohepta[b]pyrrole | High | [6] |

Note: Data for specific this compound Diels-Alder reactions is often embedded in broader studies on pyrrole chemistry.

Caption: Generalized Diels-Alder reaction of a this compound.

Reactions with Nucleophiles

The electrophilic carbon atom of the imine bond (C=N) in 3H-pyrroles is susceptible to attack by nucleophiles. However, studies have shown that the aza-diene system of 3H-pyrroles is relatively inert to nucleophilic attack unless activated by electron-withdrawing groups.[8][9] When the reaction does occur, it typically leads to the formation of various pyrroline (B1223166) derivatives.[8]

Experimental Protocol: Reaction of this compound with a Nucleophile

A general procedure for the reaction of a this compound with a nucleophile is as follows:

-

A mixture of the this compound (1 mmol), the nucleophile (e.g., an alcohol, amine, or thiol, 1.2 mmol), and a catalytic amount of trifluoroacetic acid (0.1 mmol) is heated under solvent-free conditions.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and purified by column chromatography to yield the corresponding pyrroline derivative.[8]

Reactions with Electrophiles

Electrophilic attack on 3H-pyrroles can occur at the nitrogen atom or the C-4/C-5 positions of the ring. The outcome of the reaction is dependent on the nature of the electrophile and the reaction conditions. Protonation, for instance, can lead to the formation of pyrrolium cations. In contrast to the well-studied electrophilic substitution on the aromatic 1H-pyrrole ring, the reactions of electrophiles with the non-aromatic 3H-pyrroles are less predictable and can lead to a variety of products, including addition and rearrangement products.

Caption: General reactivity of 3H-pyrroles with nucleophiles and electrophiles.

Spectroscopic Data of 3H-Pyrroles

The structural characterization of 3H-pyrroles relies on standard spectroscopic techniques. The following tables summarize typical spectroscopic data for a representative 3,3-disubstituted-2-aryl-3H-pyrrole.

Table 1: 1H NMR Spectroscopic Data for a Representative 3,3-Dialkyl-2-Aryl-3H-Pyrrole

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| C3-Alkyl | 1.2 - 1.5 | s |

| H-4 | ~6.0 | d |

| H-5 | ~6.8 | d |

| Aryl-H | 7.2 - 7.8 | m |

Table 2: 13C NMR Spectroscopic Data for a Representative 3,3-Dialkyl-2-Aryl-3H-Pyrrole

| Carbon | Chemical Shift (δ, ppm) |

| C3-Alkyl | 25 - 30 |

| C-3 | 45 - 55 |

| C-4 | 120 - 130 |

| C-5 | 135 - 145 |

| C-2 | 160 - 170 |

| Aryl-C | 125 - 140 |

Table 3: IR Spectroscopic Data for a Representative this compound

| Functional Group | Wavenumber (cm-1) |

| C=N Stretch | 1620 - 1650 |

| C=C Stretch | 1580 - 1620 |

| C-H Stretch (alkenyl) | 3020 - 3080 |

| C-H Stretch (alkyl) | 2850 - 2960 |

Table 4: Mass Spectrometry Fragmentation of 3H-Pyrroles

The mass spectral fragmentation of 3H-pyrroles is influenced by the substituents. Common fragmentation pathways include the loss of substituents from the 3-position and cleavage of the pyrrole ring. The molecular ion peak is typically observed.

Applications in Drug Development

The unique three-dimensional structure and reactivity of the this compound scaffold make it an interesting building block in medicinal chemistry. Its non-aromatic nature allows for the creation of spirocyclic and fused heterocyclic systems that are not readily accessible from 1H-pyrroles. These complex structures can be valuable in the design of novel therapeutic agents with specific spatial arrangements for optimal target binding. The pyrrolizine core, which can be synthesized from this compound precursors, is found in a variety of biologically active natural products.[10]

Conclusion

3H-pyrroles represent a reactive and versatile class of heterocyclic compounds with a rich and developing chemistry. Their synthesis, primarily through methods like the Trofimov reaction, and their diverse reactivity, including cycloadditions and reactions with nucleophiles and electrophiles, offer numerous opportunities for the construction of complex nitrogen-containing molecules. This guide provides a foundational understanding of the core reaction mechanisms of 3H-pyrroles, intended to aid researchers and professionals in leveraging the unique chemical properties of these fascinating intermediates in their synthetic and drug discovery endeavors. Further exploration into the asymmetric synthesis and novel applications of 3H-pyrroles is anticipated to continue to be a fruitful area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

The Aromaticity Landscape of Pyrrole Isomers: A Technical Guide for Researchers

An In-depth Exploration of the Stability, Electronic Structure, and Reactivity of 1H-, 2H-, and 3H-Pyrrole

For Immediate Release

This technical guide provides a comprehensive analysis of the aromaticity of pyrrole (B145914) and its less stable isomers, 2H- and this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantitative measures of aromaticity, experimental and computational methodologies, and the implications of these properties in chemical synthesis and drug design.

Introduction: The Significance of Aromaticity in Pyrrole Chemistry

Pyrrole, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and reactivity are intrinsically linked to its aromatic character. The most stable and well-known isomer, 1H-pyrrole, possesses a planar, cyclic, conjugated system with 6 π-electrons, fulfilling Hückel's rule for aromaticity.[4][5] This aromaticity confers significant thermodynamic stability and dictates its chemical behavior, particularly its propensity for electrophilic substitution.[5]

However, the isomeric forms, 2H-pyrrole and this compound (also known as pyrrolenines), lack this aromatic stabilization.[6] Understanding the stark differences in stability and electronic structure between these isomers is crucial for controlling reaction pathways, designing novel synthetic strategies, and elucidating the role of pyrrole tautomers in biological systems.

Quantitative Analysis of Aromaticity and Stability

The disparate stabilities of pyrrole isomers can be quantified through various experimental and computational metrics. These include resonance energy, Aromatic Stabilization Energy (ASE), and Nucleus-Independent Chemical Shift (NICS).

Relative Energies of Pyrrole Isomers

Computational studies have quantified the significant energy difference between the aromatic 1H-pyrrole and its non-aromatic isomers. The greater the energy difference, the lower the stability of the isomer relative to 1H-pyrrole.

| Isomer | Structure | Relative Energy (kcal/mol) | Reference |

| 1H-Pyrrole |  | 0 | (Reference Isomer) |

| 2H-Pyrrole |  | 13.02 | [6] |

| This compound |  | 15.19 | [6] |

Table 1: Calculated relative energies of 2H- and this compound with respect to 1H-pyrrole.

The high activation energy of 44.5 kcal/mol for the isomerization of 1H-pyrrole to 2H-pyrrole underscores the substantial energetic barrier to breaking the aromaticity of the 1H-pyrrole ring.[6]

Aromaticity Indices

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It is calculated as the negative of the magnetic shielding at a specific point in space, typically the center of the ring (NICS(0)) and 1 Å above the ring (NICS(1)). Negative NICS values are indicative of aromatic character (diatropic ring current), while positive or near-zero values suggest non-aromatic or anti-aromatic character.

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

| 1H-Pyrrole | -15.2 to -13.6 | -10.1 | Aromatic |

| 2H-Pyrrole | (Calculated to be near 0) | (Calculated to be near 0) | Non-aromatic |

| This compound | (Calculated to be near 0) | (Calculated to be near 0) | Non-aromatic |

| Benzene (for comparison) | -8.0 | -10.2 | Aromatic |

Table 2: Comparison of NICS values for pyrrole isomers. NICS values for 1H-pyrrole are from computational studies.[7][8] Values for 2H- and this compound are predicted based on their non-aromatic nature and would be confirmed via DFT calculations as outlined in Section 3.2.

Aromatic Stabilization Energy (ASE) provides a thermodynamic measure of aromaticity by comparing the energy of the cyclic conjugated system to a suitable non-aromatic reference compound. The ASE of 1H-pyrrole is significant, contributing to its high stability. In contrast, the ASE of 2H- and this compound is expected to be negligible.

| Compound | Resonance Energy (kJ/mol) |

| 1H-Pyrrole | 88 |

| Benzene | 152 |

| Thiophene | 121 |

| Furan | 67 |

Table 3: Resonance energy of 1H-pyrrole compared to other aromatic compounds.[5]

Methodologies for Characterization and Analysis

A combination of experimental and computational techniques is employed to study the fleeting nature of the less stable pyrrole isomers and to quantify the aromaticity of the stable 1H-pyrrole.

Experimental Protocols

Synthesis of Pyrrole Derivatives:

The synthesis of the stable 1H-pyrrole and its derivatives is well-established, with methods like the Paal-Knorr and Knorr syntheses being commonplace.[9] The synthesis of the unstable 2H- and 3H-pyrroles is more challenging and they are often generated in situ as transient intermediates. However, substituted derivatives can be isolated. A general protocol for the synthesis of polysubstituted 2H-pyrroles via a [3+2] cycloaddition is outlined below:

Protocol: Synthesis of Substituted 2H-Pyrroles via [3+2] Cycloaddition

-

Reactant Preparation: Dissolve the desired 2H-azirine and an electron-deficient alkene (e.g., an enone) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Initiation: The reaction can be initiated thermally or photochemically, depending on the specific substrates. For visible-light-mediated reactions, a suitable photocatalyst is added.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up. Extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 2H-pyrrole derivative.[1][10]

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For 1H-pyrrole, the aromatic ring protons typically appear in the range of 6-7 ppm.[11][12][13] For the non-aromatic isomers, the chemical shifts of the olefinic and aliphatic protons would be significantly different and can be predicted using computational methods.

-

Infrared (IR) Spectroscopy: The N-H stretch of 1H-pyrrole is a characteristic feature. The C=N and C=C stretching frequencies in 2H- and this compound would be key identifiers.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula.

Computational Protocols

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for studying the properties of unstable isomers and for quantifying aromaticity.

Protocol: DFT Calculation of NICS Values for Pyrrole Isomers

-

Geometry Optimization:

-

Construct the 3D structures of 1H-, 2H-, and this compound.

-

Perform geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).[14][15]

-

Verify that the optimized structures correspond to energy minima by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

-

NICS Calculation:

-

Using the optimized geometries, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation.[16][17]

-

To calculate NICS(0), place a ghost atom (Bq) at the geometric center of the pyrrole ring.

-

To calculate NICS(1), place a ghost atom 1.0 Å directly above the geometric center of the ring.

-

The calculated isotropic magnetic shielding value for the ghost atom, with its sign reversed, corresponds to the NICS value.

-

Protocol: Calculation of Aromatic Stabilization Energy (ASE) via Homodesmotic Reactions

-

Define Homodesmotic Reactions: Construct hypothetical reactions where the number of each type of bond is conserved on both sides of the equation. The reactants should consist of the aromatic compound and simple, non-aromatic molecules, while the products should be open-chain analogues that lack cyclic delocalization.

-

Energy Calculations: Calculate the electronic energies of all species in the homodesmotic reaction at a high level of theory (e.g., DFT with a large basis set).[18][19]

-

Calculate ASE: The ASE is the negative of the reaction enthalpy.

Implications for Drug Development and Synthesis

The aromaticity of the pyrrole ring is a key determinant of its role in medicinal chemistry. The electron-rich nature of the aromatic 1H-pyrrole ring makes it a good hydrogen bond donor and allows for π-π stacking interactions with biological targets.[1][2] Many successful drugs incorporate the pyrrole scaffold, where its aromaticity is crucial for binding to enzymes and receptors.[3]

The non-aromatic 2H- and this compound isomers, while less stable, can serve as important reactive intermediates in the synthesis of complex molecules. Their localized double bonds and imine functionalities offer distinct reactivity patterns compared to the aromatic 1H-pyrrole. Harnessing the controlled generation and reaction of these transient species can open new avenues for the construction of novel heterocyclic frameworks.

Conclusion

The aromaticity of 1H-pyrrole is a cornerstone of its chemistry, conferring exceptional stability and defining its reactivity. In stark contrast, the non-aromatic 2H- and 3H-isomers are high-energy, transient species. A thorough understanding of the quantitative differences in stability and electronic structure between these isomers, achieved through a synergistic application of experimental and computational methods, is paramount for advancing the fields of synthetic chemistry and drug discovery. This guide provides a foundational framework for researchers to explore and exploit the rich and diverse chemistry of the pyrrole isomers.

References

- 1. Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of new spiro pyrrole/pyrrolizine/thiazole derivatives via (3+2) cycloaddition reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. byjus.com [byjus.com]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrole synthesis [organic-chemistry.org]

- 10. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. hmdb.ca [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Homodesmotic [ursula.chem.yale.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of 3H-Pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-pyrrole, a non-aromatic tautomer of the common 1H-pyrrole, is a reactive and often transient species in chemical transformations.[1] Its unique electronic configuration and strained geometry impart distinct physical and chemical properties that are of significant interest in synthetic chemistry and as a potential pharmacophore in drug discovery. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential biological relevance.

Physical and Chemical Properties

This compound is inherently less stable than its aromatic counterpart, 1H-pyrrole, with quantum chemical calculations indicating that the total electronic energy of 3H-pyrroles is significantly higher.[2] This inherent instability is a defining feature and dictates its reactivity and methods of handling. The majority of the available data on the physical properties of the parent this compound are derived from computational studies due to its transient nature.[1]

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H5N | [1] |

| Molecular Weight | 67.09 g/mol | [1] |

| Exact Mass | 67.042199164 Da | [1] |

| Monoisotopic Mass | 67.042199164 Da | [1] |

| Topological Polar Surface Area | 12.4 Ų | [1] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C4H5N/c1-2-4-5-3-1/h1,3-4H,2H2 | [1] |

| InChIKey | VXIKDBJPBRMXBP-UHFFFAOYSA-N | [1] |

| SMILES | C1C=CN=C1 | [1] |

Tautomerism and Stability

This compound exists in equilibrium with its other tautomers, the aromatic 1H-pyrrole and the non-aromatic 2H-pyrrole. The 1H-pyrrole is the most thermodynamically stable isomer due to its aromaticity.[2] The tautomerization process is a key aspect of pyrrole (B145914) chemistry, with this compound often acting as a high-energy intermediate.

Experimental Protocols